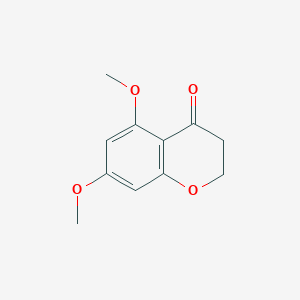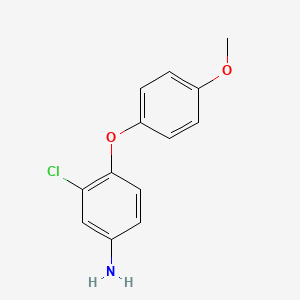
(1R,2R)-1,2-Cyclohexanedimethanol
Overview
Description
(1R,2R)-1,2-Cyclohexanedimethanol: is a chiral diol with the molecular formula C8H16O2. This compound is characterized by two hydroxyl groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis. Its chirality and unique structure make it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 1,2-Cyclohexanedione: One common method involves the catalytic hydrogenation of 1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically occurs under mild conditions and yields (1R,2R)-1,2-cyclohexanedimethanol with high enantioselectivity.
Reduction of 1,2-Cyclohexanedicarboxylic Acid: Another method involves the reduction of 1,2-cyclohexanedicarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This process also yields the desired diol with good enantiomeric purity.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1,2-cyclohexanedione due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-1,2-Cyclohexanedimethanol can undergo oxidation reactions to form cyclohexanedione or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclohexane derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclohexanedione, cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry: (1R,2R)-1,2-Cyclohexanedimethanol is used as a chiral building block in the synthesis of complex organic molecules. Its diol functionality allows for the creation of various derivatives, making it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.
Medicine: The compound’s chiral nature makes it a potential intermediate in the synthesis of pharmaceuticals. It is used in the development of drugs that require specific stereochemistry for their biological activity.
Industry: this compound is employed in the production of polymers and resins. Its diol groups can react with diisocyanates to form polyurethanes, which are used in coatings, adhesives, and foams.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-cyclohexanedimethanol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the compound is transformed into more saturated derivatives, affecting its chemical behavior.
Molecular Targets and Pathways: The primary molecular targets of this compound are the functional groups it interacts with during chemical reactions. The pathways involved include oxidation-reduction mechanisms and substitution reactions, which are fundamental in organic synthesis.
Comparison with Similar Compounds
(1S,2S)-1,2-Cyclohexanedimethanol: The enantiomer of (1R,2R)-1,2-cyclohexanedimethanol, which has similar chemical properties but different stereochemistry.
1,2-Cyclohexanediol: A related compound with two hydroxyl groups on adjacent carbon atoms but lacking the specific stereochemistry of this compound.
Cyclohexane-1,2-dicarboxylic acid: A precursor in the synthesis of this compound, which can be reduced to form the diol.
Uniqueness: The uniqueness of this compound lies in its chiral nature and the specific arrangement of its hydroxyl groups. This stereochemistry is crucial for its applications in asymmetric synthesis and its role as a chiral building block in various chemical processes.
Properties
IUPAC Name |
[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285244 | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25712-33-8, 65376-05-8 | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


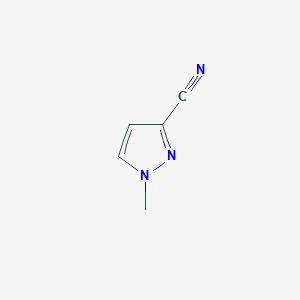
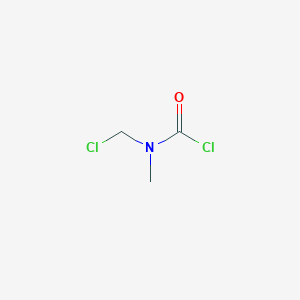
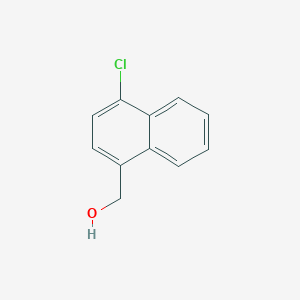
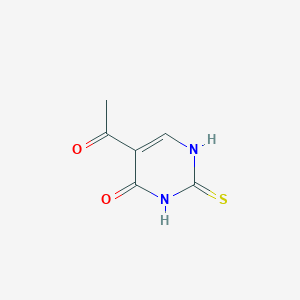
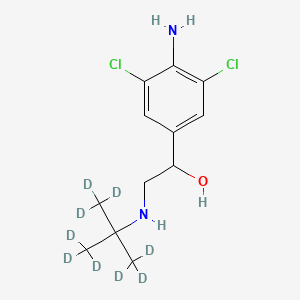
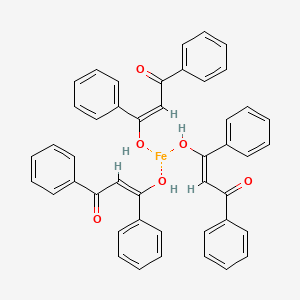
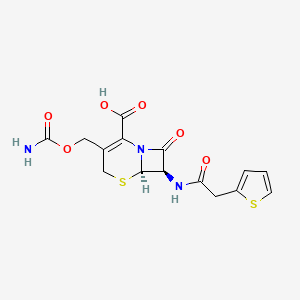
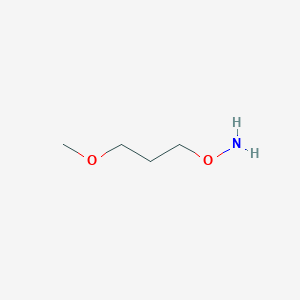
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
